3-[(3-bromobenzyl)thio]-4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole
Overview
Description
3-[(3-bromobenzyl)thio]-4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C21H24BrN3S2 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.05950 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Angiotensin II Antagonists : Triazoles, including variations like 4H-1,2,4-triazoles, have been synthesized and evaluated as angiotensin II (AII) antagonists. These compounds showed promising results in blocking the AII pressor response, indicating their potential in treating conditions like hypertension and heart failure (Ashton et al., 1993).
Anticancer Applications : Some triazole derivatives have been synthesized and screened for their anticancer activity. These compounds have shown effectiveness against various cancer types, including lung, breast, and prostate cancers. The triazole core is a critical feature contributing to their biological activity (Bekircan et al., 2008).
Antimicrobial and Antioxidant Activities : Research into benzimidazole derivatives containing triazole rings has demonstrated significant antimicrobial and antioxidant activities. These compounds could have applications in treating infections and in oxidative stress-related conditions (Menteşe et al., 2015).
Antifungal Agents : Certain benzyl-substituted thiobenzoazoles, which are structurally related to triazoles, have been developed as antifungal agents. They have shown effectiveness against a range of phytopathogenic fungi, indicating their potential in agricultural applications (Ballari et al., 2017).
Diuretic Properties : Studies on 1,2,4-triazole derivatives have shown both diuretic and antidiuretic effects. This suggests potential use in managing conditions related to fluid retention or in promoting urine production (Kravchenko, 2018).
Insecticidal Activity : Some triazole derivatives have been found to exhibit significant insecticidal activity against common pests. This points towards their potential application in pest control and agricultural protection (Maddila et al., 2015).
Properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propan-2-yl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3S2/c1-13(2)25-20(18-12-26-19-9-14(3)7-8-17(18)19)23-24-21(25)27-11-15-5-4-6-16(22)10-15/h4-6,10,12-14H,7-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIUFHWBTODTMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C3=NN=C(N3C(C)C)SCC4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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